molecular formula C15H12N2O2S2 B2461224 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 313224-98-5

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2461224
CAS No.: 313224-98-5
M. Wt: 316.39
InChI Key: ARDXTNYXOIAXHF-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiazole ring bearing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole intermediate.

    Attachment of the Benzamide Core: The final step involves the acylation of the thiazole-thiophene intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols and amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-(thiophen-2-yl)imidazole-2-yl)benzamide
  • 4-methoxy-N-(4-(thiophen-2-yl)pyridine-2-yl)benzamide
  • 4-methoxy-N-(4-(thiophen-2-yl)oxazole-2-yl)benzamide

Uniqueness

4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of a thiazole ring and a thiophene moiety, which imparts distinct electronic and steric properties. These features contribute to its diverse range of applications and potential as a versatile bioactive compound.

Properties

IUPAC Name

4-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)14(18)17-15-16-12(9-21-15)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDXTNYXOIAXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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